2-Cyclopentyloxy-5-iodopyridine
Description
2-Cyclopentyloxy-5-iodopyridine (CAS: 1073371-90-0) is a halogenated pyridine derivative characterized by a cyclopentyl ether substituent at the 2-position and an iodine atom at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₂INO, with a molecular weight of approximately 289.14 g/mol (calculated based on structural analogs) . The compound's structure combines the aromatic pyridine core with a bulky cyclopentyloxy group and a heavy halogen (iodine), making it a versatile intermediate in organic synthesis. The iodine atom at the 5-position is particularly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex molecules in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-cyclopentyloxy-5-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONBZQYFBLZLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
CPI has emerged as a valuable scaffold in the development of novel therapeutic agents. Its structure allows for modifications that enhance biological activity, particularly in targeting nicotinic receptors. Research indicates that compounds derived from CPI can act as agonists at nicotinic acetylcholine receptors, which are implicated in numerous neurological disorders. For instance, CPI derivatives have shown promise in treating conditions characterized by neurotransmitter dysregulation, such as Alzheimer's disease and schizophrenia .
Pain Management:
Recent studies highlight the use of CPI and its derivatives in pain management. Specifically, compounds that include the CPI structure have been identified as NPFF receptor ligands, which play a role in modulating pain pathways. These compounds can prevent hyperalgesia and improve the efficacy of opioid analgesics, suggesting their potential as adjunct therapies in chronic pain management .
Organic Synthesis
Building Block for Complex Molecules:
CPI serves as an essential building block in organic synthesis. Its unique functional groups facilitate various reactions, including Suzuki coupling and Heck reactions, leading to the formation of complex organic molecules. This versatility is particularly useful in synthesizing pharmaceuticals and agrochemicals .
Synthesis of Pyridine Derivatives:
The compound is also utilized in the synthesis of various pyridine derivatives, which are crucial in developing agrochemicals and pharmaceuticals. For example, CPI can be converted into substituted pyridine derivatives through multiple reaction pathways, enhancing its utility in synthetic chemistry .
Material Science
Development of Functional Materials:
CPI's unique chemical properties make it suitable for developing new materials with specific functionalities. Its ability to coordinate with metal ions allows for the creation of metal complexes that exhibit interesting electronic and magnetic properties. These materials have potential applications in catalysis and sensor technology .
Case Study 1: Neurological Applications
A study investigated CPI derivatives as potential treatments for cognitive disorders. The results demonstrated that certain modifications to the CPI structure enhanced its selectivity for nicotinic receptors, leading to improved cognitive function in animal models .
Case Study 2: Pain Management
In a preclinical model of neuropathic pain, CPI derivatives were administered alongside morphine. The findings indicated that these compounds significantly reduced morphine-induced hyperalgesia and enhanced analgesic effects without increasing side effects associated with opioids .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Neurological disorders | CPI derivatives enhance receptor selectivity |
| Pain Management | Adjunct therapy with opioids | Reduces hyperalgesia; improves analgesic effects |
| Organic Synthesis | Building block for pharmaceuticals | Facilitates formation of complex organic molecules |
| Material Science | Development of metal complexes | Exhibits unique electronic properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physical properties, and applications of 2-Cyclopentyloxy-5-iodopyridine can be contextualized by comparing it to the following analogs:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Properties
Cycloalkyl Ether vs. Cycloalkylamine :
The cyclopentyloxy group in this compound provides moderate steric hindrance compared to the bulkier cyclohexyloxy analog (303.14 g/mol, ). The smaller cyclopentyl group may enhance solubility in polar solvents relative to cyclohexyl. In contrast, N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine ( ) features a cyclopentylamine group, which introduces basicity and hydrogen-bonding capacity, making it more suitable for targeting biological receptors.Halogen Position and Electronic Effects :
The iodine atom at the 5-position in this compound is meta to the oxygen atom, creating electron-withdrawing effects that activate the pyridine ring for nucleophilic aromatic substitution. By comparison, 5-Chloro-2-fluoro-4-iodopyridine ( ) has halogens at positions 2, 4, and 5, leading to competing electronic effects and regioselectivity challenges in reactions.Functional Group Diversity : The ethynyl group in 5-Cyclopropyl-2-ethynylpyridine ( ) enables alkyne-azide cycloaddition ("click chemistry"), whereas the iodine in this compound is tailored for transition-metal-catalyzed couplings.
Preparation Methods
Factors Affecting Iodination
Reaction temperature influences conversion; lower temperatures may lead to incomplete reaction, while higher temperatures risk sublimation and loss of iodine, reducing yield.
The presence of oxidants such as hydrogen peroxide or iodate salts can generate active iodine species in situ, enhancing iodination efficiency.
Introduction of the Cyclopentyloxy Group
Etherification via Nucleophilic Substitution
The cyclopentyloxy group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., hydroxy or halogen) at the 2-position of the pyridine ring with cyclopentanol or its derivatives.
The reaction conditions typically involve the use of cyclopentanol and a base to deprotonate the alcohol, generating the cyclopentyloxy nucleophile, which then displaces a leaving group on the pyridine ring.
Solvents such as acetone, DMF, or DMSO are commonly used to facilitate the reaction, with temperature control to optimize yield and minimize side reactions.
Detailed Preparation Method for this compound
Based on analogous iodination and etherification procedures, a plausible detailed preparation method is as follows:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1. Iodination | Dissolve 2-hydroxypyridine in water or suitable solvent; add iodine gradually under stirring | Temperature: 80-90°C; molar ratio substrate: iodine ~1:1.1 | Maintain temperature below 90°C to avoid iodine sublimation; reaction time 1-3 h |
| 2. Oxidation | Add hydrogen peroxide dropwise to the reaction mixture | Concentration: 28-32% H2O2; reaction time 1-4 h | Facilitates formation of electrophilic iodine species |
| 3. Isolation | Heat and reflux for 20-30 min, cool to below 10°C, filter, wash with ice water, dry | - | Isolates 5-iodo-2-hydroxypyridine intermediate |
| 4. Etherification | React 5-iodo-2-hydroxypyridine with cyclopentanol in presence of base (e.g., K2CO3) | Solvent: acetone or DMF; Temperature: 50-80°C; Time: 6-12 h | Base deprotonates cyclopentanol; nucleophilic substitution occurs at 2-position |
| 5. Purification | Extract, wash, and purify by recrystallization or chromatography | - | Ensures removal of unreacted materials and by-products |
Research Findings and Optimization
Iodination Optimization
Etherification Considerations
The choice of base and solvent affects the efficiency of cyclopentyloxy substitution. Potassium carbonate in acetone is a common choice, balancing reactivity and solubility.
Reaction time and temperature must be optimized to achieve complete substitution without decomposition.
Data Table: Key Parameters in Preparation
| Parameter | Optimal Range/Value | Effect on Reaction |
|---|---|---|
| Iodination Temperature | 80-90°C | Controls iodine sublimation and reaction rate |
| Molar Ratio (Substrate:I2:H2O2) | 1 : 1-1.2 : 0.3-1.2 | Ensures sufficient iodine for substitution |
| Hydrogen Peroxide Concentration | 28-32% | Oxidizes iodine to active species |
| Etherification Base | Potassium carbonate (K2CO3) | Deprotonates cyclopentanol for nucleophilic attack |
| Etherification Solvent | Acetone or DMF | Solubilizes reactants; affects reaction kinetics |
| Etherification Temperature | 50-80°C | Balances reaction speed and stability |
| Reaction Times (Iodination) | 1-4 hours | Ensures complete iodination |
| Reaction Times (Etherification) | 6-12 hours | Ensures complete ether formation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclopentyloxy-5-iodopyridine, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine C-2 position, followed by iodination at C-4. Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for cyclopentyloxy substitution), and stoichiometric ratios of iodinating agents (e.g., N-iodosuccinimide). Yield optimization requires monitoring intermediates via TLC or HPLC, with purification by column chromatography using hexane/ethyl acetate gradients .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
- Methodological Answer : Confirm regiochemistry and purity using H/C NMR (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve ambiguities in cyclopentyloxy orientation. Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) for stoichiometric validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved PPE: nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders by working in fume hoods. For spills, neutralize with activated carbon and dispose via hazardous waste channels. Emergency protocols include immediate decontamination with soap/water for skin contact and ventilation for vapor dispersion .
Advanced Research Questions
Q. How does the electron-withdrawing iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The C-5 iodine activates the pyridine ring for Suzuki-Miyaura couplings. Compare reaction rates using Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsCO). Monitor regioselectivity via F NMR if fluorinated aryl boronic acids are used. Contradictions in literature yields (e.g., 40–85%) may arise from trace moisture or oxygen sensitivity .
Q. What computational models predict the stability of this compound under varying pH and thermal conditions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model bond dissociation energies (BDEs) for the cyclopentyloxy group. Experimentally validate predictions via thermogravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH for 4 weeks). Discrepancies between computational and experimental data may indicate solvent interactions or lattice stabilization effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Perform meta-analyses using PRISMA guidelines to assess study heterogeneity. Variables include cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (e.g., ATP concentration in kinase assays), and purity thresholds (>95% by HPLC). Use funnel plots to detect publication bias in IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
